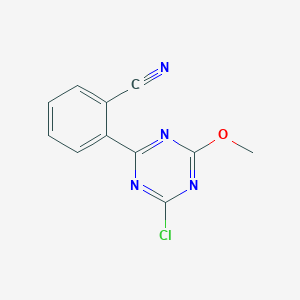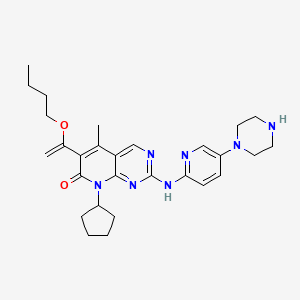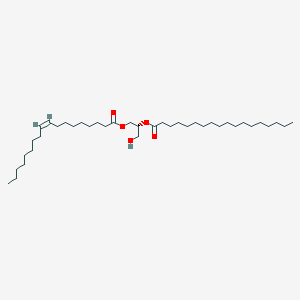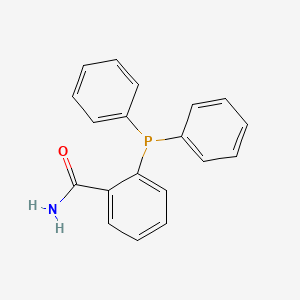
2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is a bifunctional C-H activation template developed for the conversion of phenols to 1,3-disubstituted arenes. This compound is used in a one-pot palladium-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted in a controlled environment to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for olefination and nickel catalysts for ipso-C-O activation. The reactions are typically carried out in organic solvents such as tetrahydrofuran or methanol .
Major Products Formed
The major products formed from these reactions include 1,3-disubstituted arenes and other arylated compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Scientific Research Applications
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a template for C-H activation and arylation reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves its role as a bifunctional C-H activation template. It facilitates the meta-selective C-H olefination of phenols through palladium catalysis, followed by nickel-catalyzed ipso-C-O activation and arylation. This sequential functionalization allows for the efficient conversion of phenols to 1,3-disubstituted arenes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent and in the synthesis of various organic compounds.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Utilized in radioimmunoassays and the preparation of cyclodextrin-rotaxanes.
Uniqueness
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is unique due to its bifunctional nature, allowing it to act as both a C-H activation template and an arylation agent. This dual functionality makes it a valuable tool in organic synthesis, particularly for the efficient conversion of phenols to 1,3-disubstituted arenes .
Properties
Molecular Formula |
C11H7ClN4O |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7ClN4O/c1-17-11-15-9(14-10(12)16-11)8-5-3-2-4-7(8)6-13/h2-5H,1H3 |
InChI Key |
IGHRYADFCQIVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)


![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)




